Prop-1-en-1-yl propyl ethanedioate
Description
Prop-1-en-1-yl propyl ethanedioate is an oxalate ester featuring a propenyl (prop-1-en-1-yl) group and a propyl group esterified to ethanedioic acid (oxalic acid). Esters like propyl acetate and aromatic propenyl derivatives (e.g., anethole) are well-documented in flavor chemistry and organic synthesis . The propenyl group likely contributes to volatility and reactivity, while the oxalate backbone may influence solubility and stability compared to other esters.
Properties
IUPAC Name |
2-O-prop-1-enyl 1-O-propyl oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-5-11-7(9)8(10)12-6-4-2/h3,5H,4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKVZXGZAGYZDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(=O)OC=CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00757542 | |
| Record name | Prop-1-en-1-yl propyl ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00757542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91915-03-6 | |
| Record name | Prop-1-en-1-yl propyl ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00757542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-1-en-1-yl propyl ethanedioate typically involves the esterification reaction between prop-1-en-1-yl alcohol and propyl ethanedioate. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Prop-1-en-1-yl propyl ethanedioate can undergo various chemical reactions, including:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Major Products Formed
Hydrolysis: Prop-1-en-1-yl alcohol and propyl ethanedioate.
Reduction: Prop-1-en-1-yl alcohol and propyl alcohol.
Oxidation: Carboxylic acids.
Scientific Research Applications
Prop-1-en-1-yl propyl ethanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Prop-1-en-1-yl propyl ethanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular Structure and Functional Groups
Prop-1-en-1-yl Propyl Ethanedioate
- Structure : (Prop-1-en-1-yl) (propyl) oxalate.
- Functional Groups : Ester (oxalate), propenyl (alkenyl), and propyl (alkyl).
Propyl Acetate
- Structure : Propyl ester of acetic acid.
- Functional Groups : Ester (acetate), alkyl.
- Key Differences: Oxalate esters (vs. Propyl acetate is a common flavor compound in onions and other plants, with volatility sensitive to storage conditions .
Anethole (1-Methoxy-4-[(1Z)-prop-1-en-1-yl]benzene)
- Structure : Propenyl group attached to methoxybenzene.
- Functional Groups : Aromatic ether, propenyl.
- Key Differences: Anethole lacks ester groups but shares the propenyl moiety, contributing to its anise-like aroma.
Isoeugenol
- Structure: Propenyl phenol derivative with methoxy groups.
- Functional Groups: Phenol, propenyl, ether.
- Key Differences: Phenolic -OH group increases polarity and antioxidant capacity compared to oxalate esters. Isoeugenol’s impurities during isolation (e.g., propyl guaiacol) highlight challenges in purifying propenyl derivatives .
Physical and Chemical Properties
Volatility
- This compound likely has moderate volatility due to its oxalate backbone, which reduces volatility compared to acetate esters (e.g., propyl acetate). In onions, propyl acetate levels decrease during storage, suggesting ester stability is temperature-dependent .
- Anethole’s volatility is enhanced by its aromatic ring, making it a key component in essential oils .
Stability
- Sulfur-containing propenyl analogs (e.g., (E)-1-(prop-1-en-1-yl)-3-propyltrisulfane) degrade under higher temperatures, losing sulfur compounds during storage . This suggests that propenyl esters like the target compound may also be sensitive to thermal conditions.
- Oxalate esters are prone to hydrolysis under acidic or basic conditions, unlike ethers (e.g., anethole) or phenols (e.g., isoeugenol).
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Storage Conditions : Esters and propenyl compounds are highly sensitive to temperature. For example, propyl acetate decreases in onions stored at 20–25°C, while sulfur-containing propenyl derivatives degrade entirely . This suggests that this compound may require low-temperature storage to prevent hydrolysis or decomposition.
- Synthetic Challenges: Impurities in isoeugenol isolation (e.g., propyl guaiacol) underscore the difficulty of synthesizing pure propenyl derivatives, likely applicable to the target compound .
- Analytical Techniques : HS-GC-IMS and HS-SPME-GC-MS (used in onion studies) could effectively characterize the target compound’s volatility and sulfur-free profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
